molecular formula C7H10N2O2S B13306990 2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid

2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid

Katalognummer: B13306990
Molekulargewicht: 186.23 g/mol
InChI-Schlüssel: JWRTXRBABLLRJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid is an organic compound that features both a thiazole ring and a dimethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the dimethylamino group. One possible route could involve the cyclization of a precursor molecule containing the necessary functional groups under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and other advanced techniques to ensure high purity and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a different amine or other functional group.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The dimethylamino group and thiazole ring may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Dimethylamino)-2-(1,3-thiazol-4-yl)ethanol
  • 2-(Dimethylamino)-2-(1,3-thiazol-4-yl)propanoic acid
  • 2-(Dimethylamino)-2-(1,3-thiazol-4-yl)butanoic acid

Uniqueness

2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds

Eigenschaften

Molekularformel

C7H10N2O2S

Molekulargewicht

186.23 g/mol

IUPAC-Name

2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid

InChI

InChI=1S/C7H10N2O2S/c1-9(2)6(7(10)11)5-3-12-4-8-5/h3-4,6H,1-2H3,(H,10,11)

InChI-Schlüssel

JWRTXRBABLLRJO-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(C1=CSC=N1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.